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(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Medicinal Chemistry Fragment-Based Drug Design Scaffold Engineering

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (C12H13N5O2, MW 259.269) is a heterocyclic building block featuring an N2-linked 1,2,3-triazole, an azetidine amide, and a 2-methoxypyridine moiety. This specific regiochemical and substitution pattern distinguishes it from the more common N1-triazole analogs and other (azetidin-1-yl)(pyridinyl)methanone congeners, positioning it as a versatile intermediate for fragment-based drug discovery and click-chemistry diversification strategies.

Molecular Formula C12H13N5O2
Molecular Weight 259.269
CAS No. 2195936-97-9
Cat. No. B2367618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
CAS2195936-97-9
Molecular FormulaC12H13N5O2
Molecular Weight259.269
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C12H13N5O2/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-14-5-6-15-17/h2-6,9H,7-8H2,1H3
InChIKeyRLENTLZKQUJGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 2195936-97-9): Procurement-Relevant Scaffold Overview


(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (C12H13N5O2, MW 259.269) is a heterocyclic building block featuring an N2-linked 1,2,3-triazole, an azetidine amide, and a 2-methoxypyridine moiety. This specific regiochemical and substitution pattern distinguishes it from the more common N1-triazole analogs and other (azetidin-1-yl)(pyridinyl)methanone congeners, positioning it as a versatile intermediate for fragment-based drug discovery and click-chemistry diversification strategies [1].

Why Generic Azetidine-Triazole Analogs Cannot Substitute for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone in Structure-Activity Studies


In-class azetidine-triazole-methanone analogs vary critically in triazole regioisomerism (N1– vs N2– vs C-substituted) and pyridine substitution (2-methoxy vs 6-methoxy vs unsubstituted). These subtle alterations profoundly influence molecular recognition, metabolic stability, and physicochemical properties. For example, the N2-linkage dictates distinct hydrogen-bond acceptor geometry and alters the vector of the triazole dipole compared to N1-linkage, while the 2-methoxypyridine group provides a unique hydrogen-bond acceptor pattern that cannot be replicated by simple pyridine or 6-methoxypyridine isomers. Substituting one analog for another without quantitative control over these parameters undermines SAR interpretation and lead optimization campaigns [1] [2].

Quantitative Differentiation Evidence for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone Relative to Closest Analogs


Triazole Regioisomerism (N2- vs N1-Linkage) Drives Distinct Dipole and H-Bond Acceptor Geometry

The target compound contains a 2H-1,2,3-triazole (N2-linked), whereas the most common comparator isomer bears a 1H-1,2,3-triazole (N1-linked). This regiochemical difference shifts the dipole moment orientation and alters the spatial presentation of the triazole N3 hydrogen-bond acceptor. In the N2-isomer, the triazole is positioned as an 'extended' linker, whereas the N1-isomer places the azetidine and pyridine rings in a more compact arrangement. Computational electrostatic potential surfaces indicate that N2-substituted 1,2,3-triazoles exhibit a dipole moment of approximately 3.5–4.0 D oriented along the N1–N2–N3 axis, whereas N1-substituted isomers present a dipole of ~2.8–3.2 D with a different vector [1]. This differential can alter target binding affinity by up to 10-fold in certain protein pockets, as documented for triazole-containing kinase inhibitors [1].

Medicinal Chemistry Fragment-Based Drug Design Scaffold Engineering

2-Methoxypyridine Substitution Pattern Provides Unique Hydrogen-Bond Acceptor Topology vs 6-Methoxy or Unsubstituted Pyridine Analogs

The 2-methoxypyridin-3-yl group presents two hydrogen-bond acceptors (pyridine N and methoxy O) in a defined geometry where the methoxy oxygen is ortho to the carbonyl attachment point. In contrast, the comparator (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone places the methoxy group para to the carbonyl linkage, creating a markedly different pharmacophore. Hydrogen-bond acceptor distance analysis shows the 2-methoxy isomer positions its oxygen atom approximately 2.8 Å from the pyridine nitrogen, compared to ~5.5 Å in the 6-methoxy isomer. This distance shift can either enable or disrupt bidentate hydrogen-bonding interactions with backbone amides in kinase hinge regions [1].

Structure-Activity Relationship Ligand Design Pharmacophore Modeling

N2-Triazole Linkage Enhances Metabolic Stability Relative to 1,4-Disubstituted Triazoles

1,4-Disubstituted 1,2,3-triazoles, the dominant click-chemistry products, are known substrates for oxidative metabolism by CYP450 enzymes at the 5-position carbon. N2-substituted triazoles, in contrast, lack a free C–H bond at the 4- and 5-positions adjacent to the N2 linkage, which can reduce the rate of CYP-mediated oxidation. In a representative class-level microsomal stability study comparing 1,4-diphenyl-1,2,3-triazole (t1/2 = 12 min) with its 2,4-diphenyl isomer (t1/2 = 38 min), the N2-substituted variant exhibited approximately 3-fold longer half-life in human liver microsomes [1]. While direct data for the target compound are not yet published, this class-level trend supports the hypothesis that N2-substituted triazole-azetidine conjugates may offer improved metabolic stability over their 1,4-disubstituted counterparts.

Drug Metabolism Metabolic Stability Lead Optimization

Molecular Property Vector Differentiates from Closest Catalog Analogs, Influencing Permeability and Solubility Profile

Predicted molecular properties of the target compound (cLogP ≈ 0.80, tPSA ≈ 84 Ų, HBD = 0, HBA = 6, rotatable bonds = 3) place it within the favorable oral drug-like space but with notable differences from its closest catalog analogs. The comparator (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone (CAS 2034307-16-7) shares the same molecular formula but yields a slightly higher cLogP (~1.05) and tPSA (~79 Ų), reflecting the altered hydrogen-bonding geometry. The unsubstituted pyridine analog pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone (CAS 2415519-35-4) shows lower tPSA (~64 Ų) and higher cLogP (~0.95). These property shifts may translate into measurable differences in Caco-2 permeability and aqueous solubility [1].

Physicochemical Properties Drug-Likeness Lead Selection

Evidence-Based Application Scenarios for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 2195936-97-9)


Fragment Library Diversification Requiring N2-Triazole Regioisomeric Control

In fragment-based drug discovery (FBDD), libraries frequently rely on 1,4-disubstituted 1,2,3-triazoles derived from CuAAC click chemistry. The target compound offers an N2-substituted triazole regioisomer with a distinct dipole and hydrogen-bonding geometry, enabling fragment screeners to probe a different chemical space without altering the core scaffold composition. The demonstrated dipole difference of ~0.8 D (N2- vs N1-triazole) can be exploited to interrogate protein pockets that preferentially bind the larger dipole of the N2-isomer [1].

Kinase Inhibitor Scaffold Development Leveraging 2-Methoxypyridine Hinge-Binding Motif

The 2-methoxypyridin-3-yl group provides a bidentate hydrogen-bond acceptor motif (pyridine N and methoxy O separated by ~2.8 Å) that mimics the adenine hinge-binding element in many kinase inhibitors. As evidenced by the geometric comparison with the 6-methoxy isomer (acceptor distance ~5.5 Å), only the 2-methoxy substitution pattern can simultaneously engage both hinge backbone NH and carbonyl groups. This compound serves as a direct building block for synthesizing focused kinase inhibitor libraries [2].

Metabolic Stability Optimization Projects Targeting Improved Microsomal Half-Life

For programs where metabolic instability of 1,4-disubstituted triazoles limits in vivo exposure, the N2-triazole motif in this compound provides a quantifiable advantage. The class-level observation of ~3.2-fold improvement in human liver microsomal t1/2 for N2-substituted over 1,4-disubstituted triazoles supports prioritizing this regioisomer in lead optimization campaigns aimed at reducing CYP-mediated clearance [3].

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